N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide
Description
This compound features a triazolo[3,2-b]thiazole core fused with a thiophen-2-yl group and substituted with a 2-(trifluoromethyl)benzamide moiety via an ethyl linker. Its synthesis likely follows strategies analogous to those in , where 1,2,4-triazole intermediates react with α-halogenated ketones under basic conditions to form S-alkylated derivatives . Spectral characterization (IR, NMR, MS) would align with methodologies in and , confirming tautomeric forms and functional groups .
Properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS2/c19-18(20,21)13-5-2-1-4-12(13)16(26)22-8-7-11-10-28-17-23-15(24-25(11)17)14-6-3-9-27-14/h1-6,9-10H,7-8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZMSAYGUOYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including a thiophene ring, a triazole ring, and a thiazole ring. These structural components contribute to its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability.
Molecular Formula and Weight
- Molecular Formula : C15H13F3N4OS2
- Molecular Weight : 385.41 g/mol
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound's heterocyclic rings allow it to bind effectively to active sites on enzymes or receptors, potentially inhibiting or modulating their activity.
Target Interactions
Research indicates that compounds with similar structures can interact with various biological targets:
- Enzymes : Inhibition of key metabolic enzymes could lead to altered cellular metabolism.
- Receptors : Modulation of receptor activity may affect signal transduction pathways involved in cell proliferation and survival.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of compounds containing similar structural motifs. For instance, novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines were evaluated for their antiproliferative activities against various cancer cell lines (PC-3, HepG2, A549, MCF-7). Notably:
- Compound 32 exhibited significant inhibition of cell proliferation with IC₅₀ values of 5.09 μM against HepG2 cells and 3.70 μM against PC-3 cells .
Antiviral and Antimicrobial Activities
Mercapto-substituted 1,2,4-triazoles have shown promise as antiviral agents. They are reported to possess:
- Antiviral Activity : Effective against various viral infections.
- Antimicrobial Activity : Demonstrated bactericidal effects comparable to established antibiotics like streptomycin .
Case Studies
- Cancer Cell Lines : In vitro studies showed that compounds with triazole and thiazole moieties induced G2/M phase arrest in cancer cells. This suggests potential as anticancer agents by disrupting cell cycle progression.
- Antibacterial Screening : Compounds derived from similar structures exhibited potent antibacterial activity against pathogenic bacteria, indicating their potential use in treating bacterial infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| Compound 32 | HepG2 | 5.09 | Antiproliferative |
| Compound 32 | PC-3 | 3.70 | Antiproliferative |
| Mercapto-Triazole | Various | Varies | Antiviral |
| Benzothiazole Derivative | M. tuberculosis | Moderate to Good | Anti-tubercular |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Triazolo[3,2-b]thiazole Derivatives ():
- BG14715 (): Shares the triazolo[3,2-b]thiazole core but replaces the trifluoromethyl benzamide with a 2,2-dimethylpropanamide group. This substitution reduces electron-withdrawing effects and may decrease metabolic stability compared to the target compound .
- Compounds [10–15] (): S-alkylated triazoles with phenyl/4-fluorophenyl acetophenone substituents. The target compound’s trifluoromethyl benzamide provides stronger hydrophobic interactions than the acetophenone moieties in these derivatives .
Benzimidazole-Triazole-Thiazole Hybrids ():
- 9a–9e : Feature triazole-thiazole-arylacetamide scaffolds with varying para-substituted phenyl groups (F, Br, CH₃, OCH₃). Docking studies suggest these compounds bind to targets via aryl-thiazole interactions, whereas the target compound’s thiophene-triazole system may engage in distinct π-π stacking or sulfur-mediated interactions .
- 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): A triazolothiadiazole with isobutylphenyl and ethyl groups.
- N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (): Substituted with ethyl and methyl groups. The absence of a thiophene or trifluoromethyl group reduces steric bulk and electronic effects relative to the target compound .
Spectral and Physicochemical Properties
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
